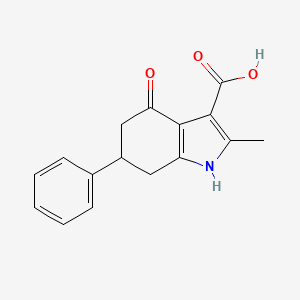
Cyclohexanepentanol
概述
描述
. It is a colorless liquid that belongs to the class of alcohols, specifically primary alcohols. This compound is characterized by a cyclohexane ring attached to a pentanol chain, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: Cyclohexanepentanol can be synthesized through several methods. One common synthetic route involves the Grignard reaction, where cyclohexylmagnesium bromide reacts with pentanal to form this compound. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the reaction proceeds efficiently.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic hydrogenation of cyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is advantageous due to its high yield and scalability.
化学反应分析
Types of Reactions: Cyclohexanepentanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), and other nucleophiles.
Major Products Formed:
Oxidation: Cyclohexanepentanone.
Reduction: Cyclohexanepentane.
Substitution: Cyclohexylpentyl halides.
科学研究应用
Cyclohexanepentanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of cyclohexanepentanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, influencing their reactivity and stability . In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
相似化合物的比较
Cyclohexanol: Similar in structure but lacks the pentanol chain, making it less versatile in certain reactions.
Cyclohexanemethanol: Contains a methanol group instead of a pentanol chain, leading to different chemical properties and applications.
Cyclohexanedimethanol: Contains two hydroxyl groups, making it more reactive in polymerization reactions.
Uniqueness: Cyclohexanepentanol’s unique structure, combining a cyclohexane ring with a pentanol chain, provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications, distinguishing it from other similar compounds .
属性
IUPAC Name |
5-cyclohexylpentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUCFSUZXLHVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00296628 | |
| Record name | Cyclohexanepentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-66-4 | |
| Record name | Cyclohexanepentanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110590 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanepentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00296628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(1H-imidazol-1-yl)pyridin-3-yl]methanol](/img/structure/B3045657.png)






![7H-1,4-Dioxino[2,3-e]indole, 2,3-dihydro-](/img/structure/B3045666.png)


![Hexanoic acid, 6-[(2-methyl-1-oxo-2-propenyl)oxy]-](/img/structure/B3045671.png)


